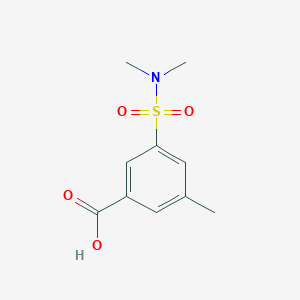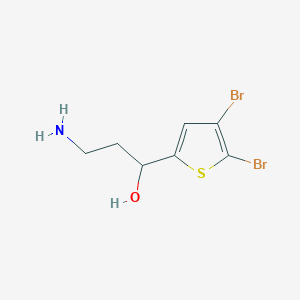![molecular formula C10H13ClS B13159431 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound that features a thiophene ring substituted with a cyclobutylmethyl group, which is further substituted with a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl halide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the cyclobutylmethyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality material suitable for various applications.
化学反应分析
Types of Reactions
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting chloromethyl groups to methyl groups.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for further functionalization, enabling the compound to engage in various biochemical pathways.
相似化合物的比较
Similar Compounds
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-([1-(Hydroxymethyl)cyclobutyl]methyl)thiophene: Contains a hydroxymethyl group instead of a chloromethyl group.
3-([1-(Methoxymethyl)cyclobutyl]methyl)thiophene: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the chloromethyl group, which provides a versatile handle for further chemical modifications
属性
分子式 |
C10H13ClS |
|---|---|
分子量 |
200.73 g/mol |
IUPAC 名称 |
3-[[1-(chloromethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
InChI 键 |
NCYXQORJYVCBTO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC2=CSC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)





![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)




![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
